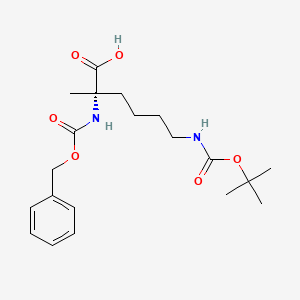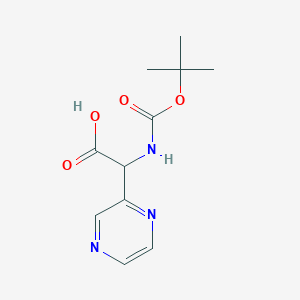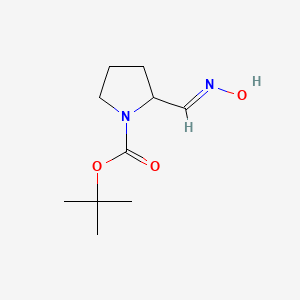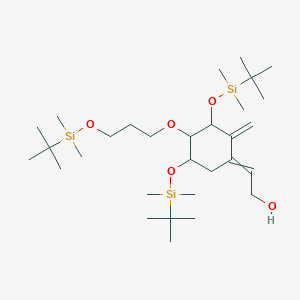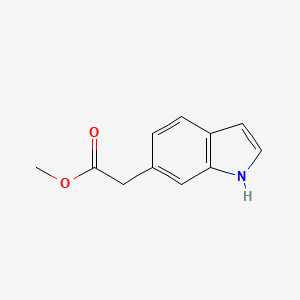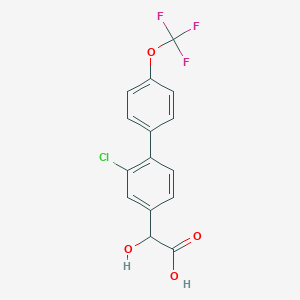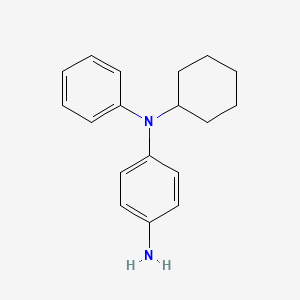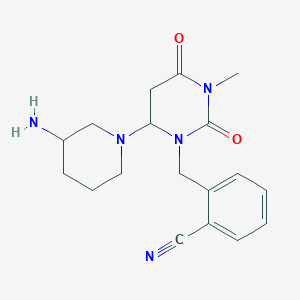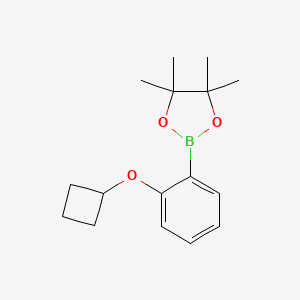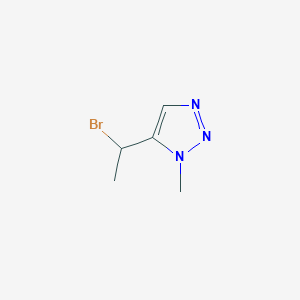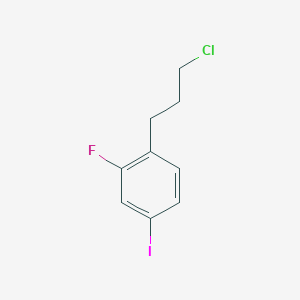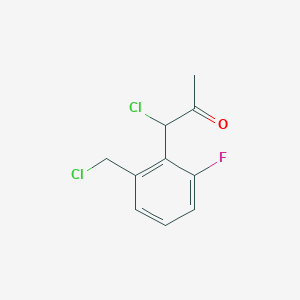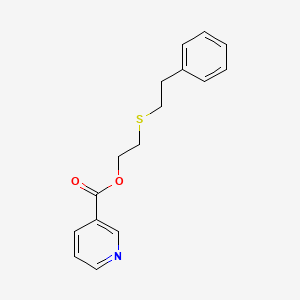
2-(Phenethylthio)ethyl nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenethylthio)ethyl nicotinate is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a phenethylthio group attached to an ethyl nicotinate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylthio)ethyl nicotinate typically involves the esterification of nicotinic acid with 2-(phenethylthio)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenethylthio)ethyl nicotinate undergoes various chemical reactions, including:
Oxidation: The phenethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinate can be reduced to an amine.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Phenethylthio)ethyl nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Phenethylthio)ethyl nicotinate involves its interaction with specific molecular targets and pathways. The phenethylthio group may interact with cellular receptors or enzymes, modulating their activity. The nicotinate moiety can influence metabolic pathways, particularly those involving nicotinic acid receptors. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl nicotinate
- Methyl nicotinate
- Phenethyl nicotinate
Comparison
2-(Phenethylthio)ethyl nicotinate is unique due to the presence of the phenethylthio group, which imparts distinct chemical and biological properties. Compared to ethyl nicotinate and methyl nicotinate, it may exhibit enhanced biological activities due to the additional functional group. Phenethyl nicotinate, on the other hand, lacks the ethyl linkage, which can affect its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
101952-70-9 |
|---|---|
Formule moléculaire |
C16H17NO2S |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
2-(2-phenylethylsulfanyl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2S/c18-16(15-7-4-9-17-13-15)19-10-12-20-11-8-14-5-2-1-3-6-14/h1-7,9,13H,8,10-12H2 |
Clé InChI |
AKFDAYXHDDOXQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSCCOC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



